molecular formula C20H26N2O4S B5084592 N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~,N~1~-diethyl-N~2~-phenylglycinamide

N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~,N~1~-diethyl-N~2~-phenylglycinamide

Cat. No. B5084592
M. Wt: 390.5 g/mol
InChI Key: LXJCBPYOJUGXFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~,N~1~-diethyl-N~2~-phenylglycinamide, commonly known as EDPG, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. EDPG belongs to the class of sulfonamide-based compounds and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of EDPG is not fully understood, but it is believed to inhibit the synthesis of bacterial cell walls by interfering with the production of peptidoglycan. EDPG has also been found to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids.
Biochemical and Physiological Effects
EDPG has been found to have a low toxicity profile and does not cause significant adverse effects on cells. It has been shown to have a high affinity for bacterial cells and can selectively target them without affecting the surrounding healthy cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using EDPG in lab experiments is its ability to selectively target bacterial cells without affecting the surrounding healthy cells. It also has a low toxicity profile and does not cause significant adverse effects on cells. However, one of the limitations of using EDPG is its limited solubility in water, which can affect its effectiveness in certain applications.

Future Directions

There are several future directions for the study of EDPG. One potential application is its use as a drug delivery system for targeted delivery of drugs to bacterial cells. EDPG can also be further studied for its potential use in the treatment of bacterial infections and as a potential alternative to traditional antibiotics. Further research can also explore the synthesis of EDPG derivatives with improved solubility and effectiveness.

Synthesis Methods

EDPG can be synthesized using a multistep process that involves the reaction of 4-ethoxybenzenesulfonyl chloride with diethylamine, followed by the reaction with phenylglycine. The final product is obtained after purification using column chromatography.

Scientific Research Applications

EDPG has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial properties against both gram-positive and gram-negative bacteria. EDPG has also been studied for its potential use as a drug delivery system due to its ability to penetrate cell membranes.

properties

IUPAC Name

2-(N-(4-ethoxyphenyl)sulfonylanilino)-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-4-21(5-2)20(23)16-22(17-10-8-7-9-11-17)27(24,25)19-14-12-18(13-15-19)26-6-3/h7-15H,4-6,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJCBPYOJUGXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6804590

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